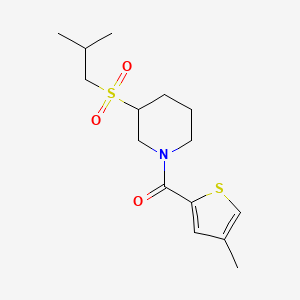

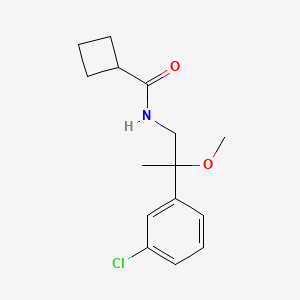

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that often exhibit significant biological activity, making them of interest in various fields of chemical research. Compounds containing pyrazole, diazepane, and sulfonyl groups have been widely studied for their potential applications in medicinal chemistry, among other areas.

Synthesis Analysis

The synthesis of related compounds typically involves multistep organic reactions, including 1,3-dipolar cycloadditions of diazoalkanes to form pyrazoles and subsequent modifications to introduce diazepane and sulfonyl functionalities. For instance, Cruz et al. (2009) described the synthesis of optically pure cyclopropanes from sulfonyl pyrazolines, highlighting the utility of sulfonyl groups in facilitating clean reaction pathways and yielding products with high stereoselectivity (Cruz Cruz, Yuste, Martín, Tito, & García Ruano, 2009).

Molecular Structure Analysis

The molecular structure of compounds with similar functionalities has been elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry, as well as X-ray crystallography. Malathi and Chary (2019) employed these methods to characterize the structure of synthesized compounds, providing insights into the arrangement of atoms and the configuration of the molecule (Malathi & Chary, 2019).

Chemical Reactions and Properties

Chemical reactions involving compounds like the one often include cycloadditions, substitutions, and eliminations. The presence of a sulfonyl group can influence the reactivity of adjacent functional groups, facilitating the formation of cyclic structures or the introduction of additional substituents. Banfi et al. (2007) explored the synthesis of diazepane systems through a Ugi multicomponent reaction followed by intramolecular SN2 reaction, demonstrating the versatility of these compounds in chemical synthesis (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).

Scientific Research Applications

Pyrazole and Diazepane Derivatives in Synthesis

- Synthesis and Reactions of Heterocyclic Compounds : A study outlines the synthesis of 1,3-diketone derivatives and their reactions with different N-nucleophiles, leading to the formation of various heterocyclic compounds including diazepines and pyrazoles. These compounds have been explored for their potential pharmaceutical applications due to their biological activities, which might render them valuable in the development of novel drugs with anticancer, anti-asthmatic, anti-inflammatory, and other therapeutic properties (Unny et al., 2001).

Chemical Reactions and Functional Modifications

- Radiation-Induced Modification of Polymers : Research has shown that radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified through condensation reaction with various amine compounds can lead to polymers with increased thermal stability and potential for antibacterial and antifungal applications. This study demonstrates the wide range of functional modifications possible through specific chemical reactions that could apply to the compound for medical applications (Aly et al., 2015).

properties

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(2-methoxy-5-methylphenyl)sulfonyl-1,4-diazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O3S.ClH/c1-16-6-7-19(27-4)20(14-16)28(25,26)23-9-5-8-22(10-12-23)11-13-24-18(3)15-17(2)21-24;/h6-7,14-15H,5,8-13H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPTUDYKSHINHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)CCN3C(=CC(=N3)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Dimethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2488221.png)

![(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2488225.png)

![N-(benzo[b]thiophen-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2488231.png)

![(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2488237.png)

![4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2488241.png)

![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,1'-cyclohexane]-5-ylprop-2-en-1-one](/img/structure/B2488242.png)